

2-Aminoacetophenone hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminoacetophenone hydrochloride

Cat. No.: B045598

[Get Quote](#)

An In-depth Technical Guide to **2-Aminoacetophenone Hydrochloride**: Properties, Synthesis, and Applications for Advanced Research

Introduction

2-Aminoacetophenone hydrochloride, a key organic intermediate, serves as a fundamental building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring a primary amine and a ketone functional group on a benzene ring, makes it a versatile precursor, particularly in the pharmaceutical industry. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, making it a preferred choice in laboratory and industrial settings.

This guide provides an in-depth analysis of **2-Aminoacetophenone hydrochloride** for researchers, scientists, and drug development professionals. We will explore its core chemical identity, detailed experimental protocols for its synthesis and analysis, its pivotal role in the construction of medicinally significant scaffolds like quinolines, and essential safety and handling procedures. The insights and methodologies presented herein are grounded in authoritative sources to ensure technical accuracy and reproducibility.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. **2-Aminoacetophenone hydrochloride** is also known by several synonyms, including ω -Aminoacetophenone hydrochloride and Phenacylamine hydrochloride. [1] Its identity is unequivocally established by its CAS Registry Number: 5468-37-1.[1][2]

Below is a diagram of its chemical structure, followed by a table summarizing its key physicochemical properties.

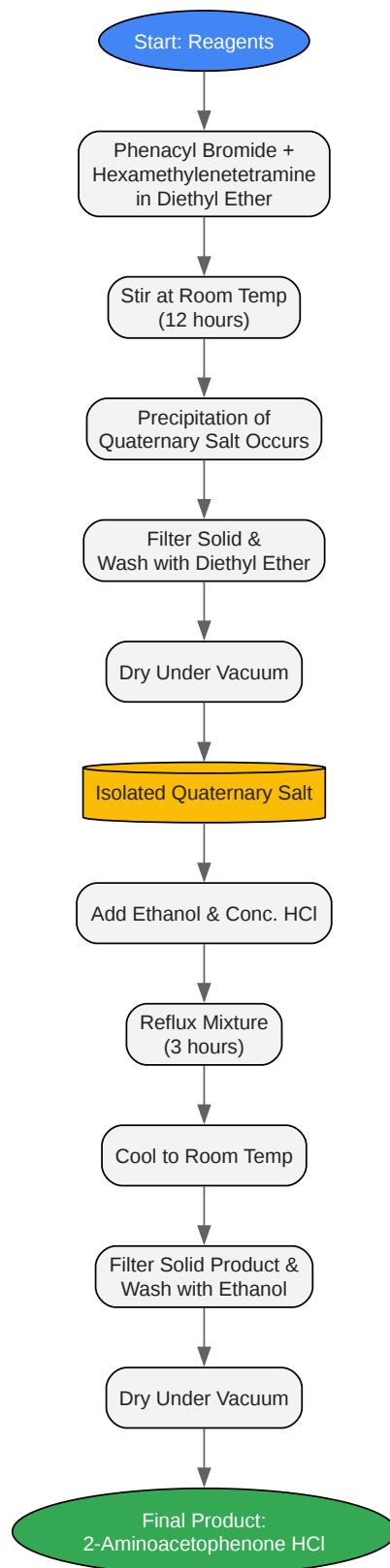
Caption: Chemical Structure of **2-Aminoacetophenone hydrochloride**.

Table 1: Physicochemical Properties of **2-Aminoacetophenone Hydrochloride**

Property	Value	Source(s)
Molecular Formula	$C_8H_9NO \cdot HCl$ or $C_8H_{10}ClNO$	[1][3]
Molecular Weight	171.62 g/mol	[1]
Appearance	Slightly yellow to beige crystals or powder	[4][5]
Melting Point	194 °C (decomposes)	[5]
Purity/Assay	Typically $\geq 96\%$	[6][7]
Synonyms	Phenacylamine hydrochloride, ω -Aminoacetophenone hydrochloride, 2-amino-1-phenylethanone hydrochloride	[1][7][8]

Synthesis and Analytical Characterization

Reproducible synthesis and accurate analytical quantification are critical for any research application. This section provides field-proven protocols for both.


Synthesis via the Delepine Reaction

A common and effective method for synthesizing **2-Aminoacetophenone hydrochloride** is the Delepine reaction, which proceeds from the more readily available phenacyl bromide.[6][9] This

two-step process is advantageous because it uses stable reagents and generally results in a clean product.

Causality of Experimental Choices:

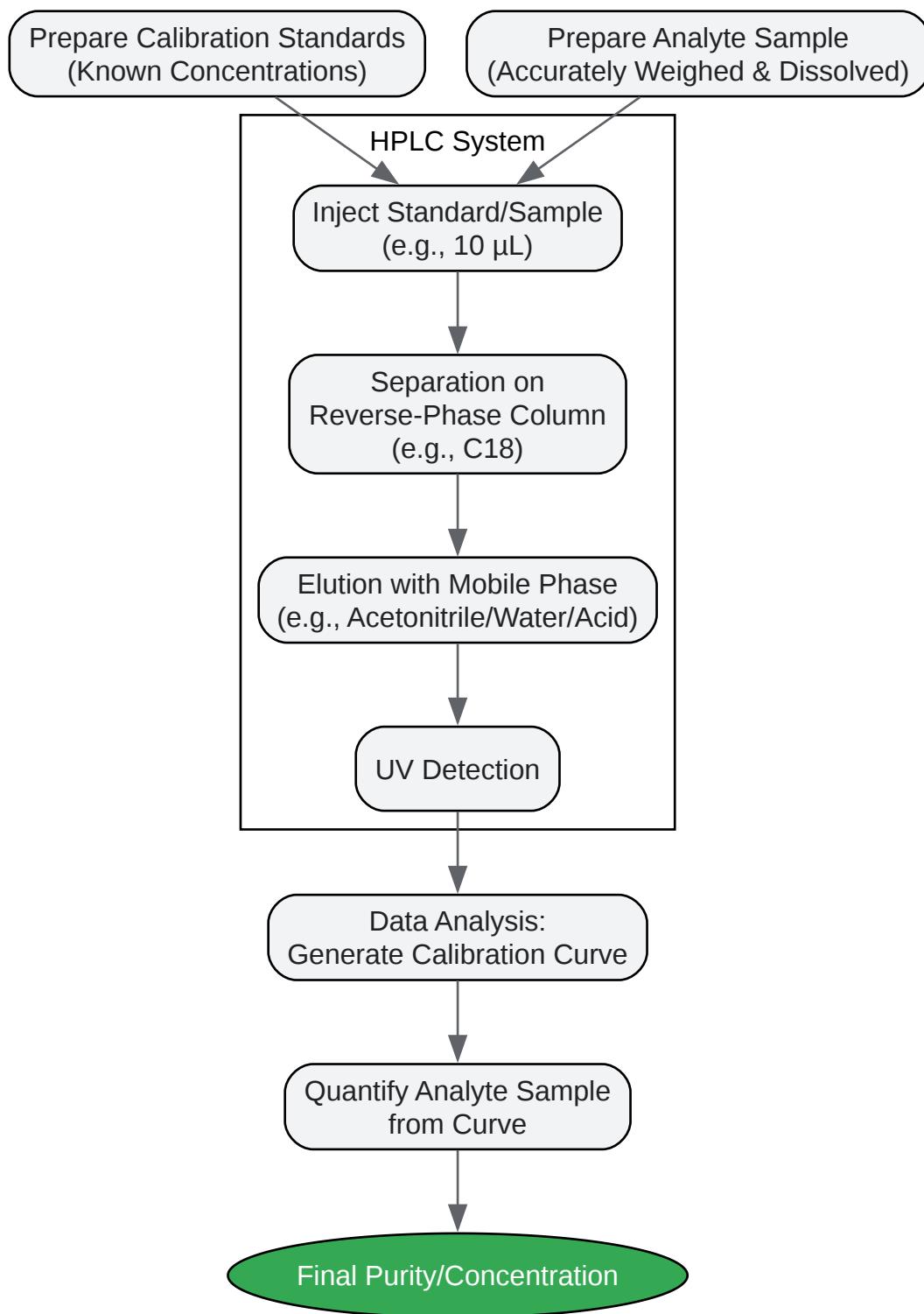
- Step 1: Quaternary Salt Formation: Phenacyl bromide, an α -haloketone, is reacted with hexamethylenetetramine. The lone pair on one of the nitrogen atoms in hexamethylenetetramine acts as a nucleophile, displacing the bromide to form a stable quaternary ammonium salt. Diethyl ether is an excellent solvent for this step as the starting materials are soluble, but the resulting salt is not, causing it to precipitate for easy isolation. [6][9]
- Step 2: Acidic Hydrolysis: The quaternary salt is then hydrolyzed under acidic conditions using ethanol and concentrated hydrochloric acid. The acidic environment facilitates the breakdown of the hexamethylenetetramine complex, liberating the primary amine, which is immediately protonated by HCl to form the stable hydrochloride salt.[6][9]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Aminoacetophenone hydrochloride**.

Experimental Protocol: Synthesis[6][9]

- Formation of the Quaternary Ammonium Salt:
 - To a stirred solution of phenacyl bromide (1 mmol, 1 equiv) in diethyl ether (13 mL), add hexamethylenetetramine (1 mmol, 1 equiv) in a single portion.
 - Stir the resulting mixture for 12 hours at room temperature. A solid precipitate will form.
 - Collect the solid by filtration, wash it with diethyl ether (15 mL), and dry under reduced pressure.
- Hydrolysis to the Hydrochloride Salt:
 - Transfer the dried quaternary salt to a round-bottomed flask equipped with a reflux condenser.
 - Add ethanol (22 mL) followed by concentrated hydrochloric acid (0.6 mL).
 - Heat the mixture to reflux for 3 hours. A solid will form during this time.
 - Cool the flask to room temperature.
 - Collect the solid product by filtration, wash with cold ethanol (20 mL), and dry under vacuum to yield pure **2-Aminoacetophenone hydrochloride**.


Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust and precise method for determining the purity and concentration of **2-Aminoacetophenone hydrochloride**. A reverse-phase method is typically employed.

Causality of Experimental Choices:

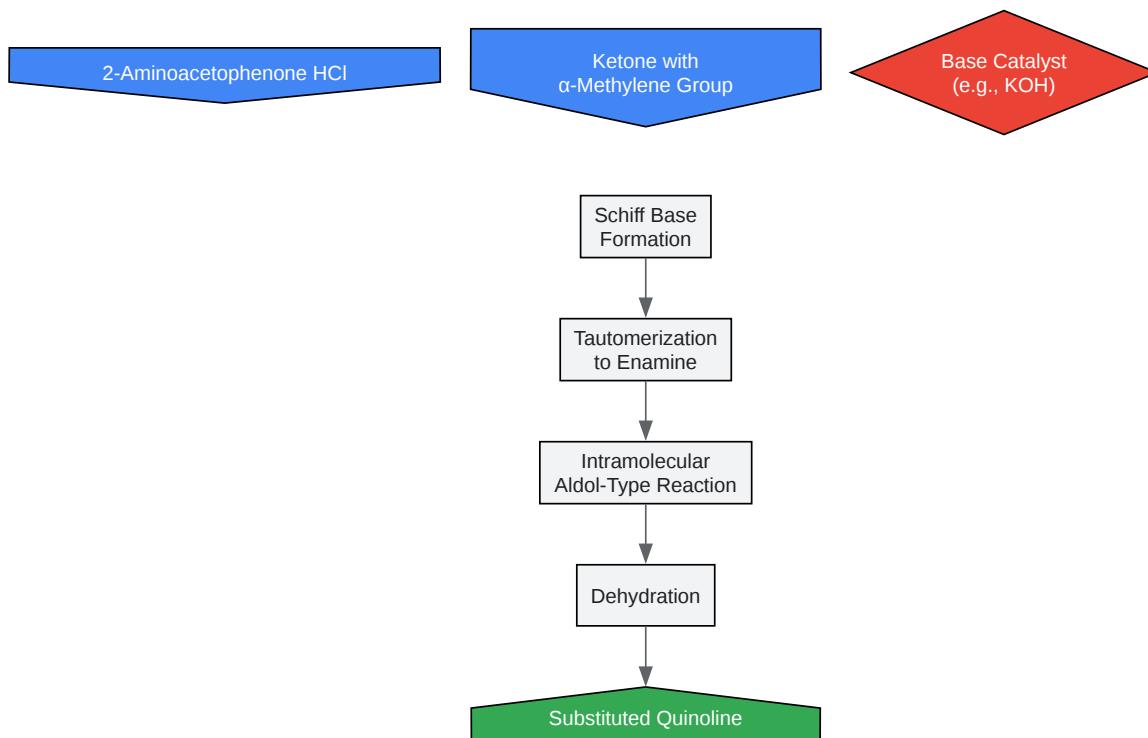
- Column: A C18 column (like Newcrom R1) is standard for reverse-phase chromatography, effectively separating moderately polar compounds like 2-Aminoacetophenone from non-polar and highly polar impurities.[9]

- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used. The buffer, often containing a small amount of acid like phosphoric or formic acid, serves two purposes: it controls the pH to ensure the analyte is in a consistent ionic state (protonated amine) and improves peak shape by preventing tailing.[9]
- Detection: The phenyl ketone chromophore in the molecule allows for strong UV absorbance, making UV detection a sensitive and reliable method for quantification.[9]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for HPLC quantification.

Experimental Protocol: HPLC Analysis[9]


- System Preparation:
 - Column: Newcrom R1 or equivalent C18 reverse-phase column.
 - Mobile Phase: Prepare an isocratic or gradient mixture of acetonitrile and water. Acidify the aqueous portion with 0.1% formic acid (for MS compatibility) or phosphoric acid.
 - Flow Rate: Set to a standard rate, typically 1.0 mL/min.
 - Detection: Set UV detector to an appropriate wavelength for the chromophore.
- Sample Preparation:
 - Standards: Prepare a series of calibration standards by accurately weighing and dissolving **2-Aminoacetophenone hydrochloride** in the mobile phase to create solutions of known concentrations.
 - Analyte: Prepare the unknown sample by accurately weighing and dissolving it in the mobile phase to a concentration within the calibration range.
- Analysis:
 - Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
 - Inject the analyte sample.
 - Calculate the concentration of the analyte based on its peak area and the linear regression of the calibration curve.

Key Application: The Friedländer Synthesis of Quinolines

One of the most significant applications of **2-Aminoacetophenone hydrochloride** is in the Friedländer synthesis, a classic and powerful reaction for constructing the quinoline scaffold. [10] Quinolines are a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with anticancer, antimalarial, and antibacterial properties.[10]

The reaction involves the condensation of a 2-aminoaryl ketone (in this case, 2-Aminoacetophenone) with a compound containing a reactive α -methylene group (e.g., another ketone like cyclohexanone) in the presence of a base or acid catalyst.[10]

Mechanism Overview: The reaction begins with the formation of a Schiff base (imine) between the amino group of the 2-aminoacetophenone and the carbonyl group of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the stable, aromatic quinoline ring system.[10]

[Click to download full resolution via product page](#)

Caption: Logical pathway of the Friedländer quinoline synthesis.

Experimental Protocol: Base-Catalyzed Friedländer Synthesis[10]

- In a round-bottom flask, dissolve **2-Aminoacetophenone hydrochloride** (1.72 g, 10 mmol) in ethanol (25 mL).
- Add the ketone partner (e.g., cyclohexanone, 12 mmol) to the solution.
- In a separate beaker, dissolve potassium hydroxide (KOH) (1.12 g, 20 mmol) in a minimal amount of water and add this solution to the reaction mixture.
- Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
- After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
- Collect the solid by vacuum filtration and wash with cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent. **2-Aminoacetophenone hydrochloride** is classified as an irritant.[2][4]

- Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, gloves, and a lab coat.[11]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5][11] Minimize dust generation and accumulation.[11] Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Refrigerated storage (below 4°C/39°F) is often recommended.[11][12]

- Hazards: Causes skin, eye, and respiratory system irritation.[12][13]
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]
 - Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][11]
 - Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5][11]
 - In all cases of exposure, seek medical attention.[11]

Conclusion

2-Aminoacetophenone hydrochloride is a high-value chemical intermediate with well-defined properties and established protocols for its synthesis and analysis. Its primary utility as a precursor in the Friedländer synthesis underscores its importance in medicinal chemistry and drug discovery for creating the vital quinoline scaffold. By understanding its chemical characteristics and adhering to the detailed methodologies and safety guidelines presented in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. 2-Aminoacetophenone hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 4. chemwhat.com [chemwhat.com]
- 5. 2-Aminoacetophenone hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. 2-Aminoacetophenone hydrochloride | 5468-37-1 [chemicalbook.com]
- 7. 2-Aminoacetophenone hydrochloride, 96% | Fisher Scientific [fishersci.ca]
- 8. 2-Aminoacetophenone, HCl | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [2-Aminoacetophenone hydrochloride molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045598#2-aminoacetophenone-hydrochloride-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com